E67-2: A Selective Inhibitor of KIAA1718 Histone Demethylase
E67-2: A Selective Inhibitor of KIAA1718 Histone Demethylase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
E67-2 is a potent and selective small molecule inhibitor of the KIAA1718 (also known as KDM7A) Jumonji C (JmjC) domain-containing histone demethylase. As a derivative of the compound E67, E67-2 demonstrates significant inhibitory activity against the demethylation of histone H3 at lysine 9 (H3K9) and lysine 27 (H3K27), key epigenetic marks associated with transcriptional repression. This document provides a comprehensive overview of the chemical structure of E67-2, its mechanism of action, relevant quantitative data, detailed experimental protocols for its synthesis and activity assessment, and a visualization of its role in the KIAA1718 signaling pathway.
Chemical Structure and Properties
E67-2 is a quinazoline derivative. Its precise chemical structure has been determined through X-ray crystallography of its complex with the KIAA1718 Jumonji domain, available in the Protein Data Bank (PDB) under the accession code 3U78 .
The systematic name for the core structure of related compounds is often complex. For E67-2, the structure is derived from its parent compound E67 by removing a benzyl group from a piperidine ring. This modification was found to have no detrimental effect on its potency against KIAA1718.
Table 1: Physicochemical Properties of E67-2
| Property | Value | Source |
| Molecular Formula | C24H35N7O2 | Calculated |
| Molecular Weight | 469.59 g/mol | Calculated |
| PDB ID | 3U78 | RCSB PDB |
| Target | KIAA1718 (KDM7A) | J. Mol. Biol. (2012) 416: 319-327 |
| Inhibition | IC50 = 3.4 µM | J. Mol. Biol. (2012) 416: 319-327 |
Mechanism of Action and Signaling Pathway
E67-2 functions as a competitive inhibitor of the KIAA1718 histone demethylase. KIAA1718 is a member of the JmjC domain-containing family of enzymes that catalyze the removal of methyl groups from lysine residues on histone tails, specifically targeting dimethylated H3K9 (H3K9me2) and H3K27 (H3K27me2). These histone marks are generally associated with condensed chromatin and transcriptional repression.
By inhibiting KIAA1718, E67-2 prevents the removal of these repressive marks, leading to the maintenance of a transcriptionally silent state for target genes. One of the key downstream targets of KIAA1718 is Fibroblast Growth Factor 4 (FGF4). KIAA1718 activates the transcription of FGF4, which in turn plays a crucial role in regulating cellular processes such as neural differentiation. The inhibition of KIAA1718 by E67-2 therefore leads to the downregulation of the FGF4 signaling pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing E67-2 and general techniques for similar compounds and assays.
Synthesis of E67-2
The synthesis of E67-2 is achieved through a multi-step process starting from commercially available precursors, characteristic of quinazoline derivative synthesis. The following represents a plausible synthetic route based on established organic chemistry principles for this class of compounds.
Step 1: Synthesis of the Quinazoline Core A common method for synthesizing the quinazoline scaffold involves the reaction of a 2-aminobenzonitrile derivative with an appropriate amine and a source of carbon, often in the presence of a catalyst.
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Reaction Setup: In a round-bottom flask, dissolve the starting 2-aminobenzonitrile derivative in a suitable solvent such as dioxane.
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Addition of Reagents: Add the primary amine and a coupling reagent. For the synthesis of related quinazolines, a ruthenium catalyst has been shown to be effective.
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Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired quinazoline intermediate.
Step 2: Functionalization of the Quinazoline Core The purified quinazoline core is then further modified to introduce the side chains present in E67-2.
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Alkylation: The amino groups on the quinazoline ring can be selectively alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Deprotection (if necessary): If protecting groups were used during the synthesis, they are removed in the final step. For example, a Boc protecting group can be removed with trifluoroacetic acid (TFA).
Step 3: Final Product Isolation The final product, E67-2, is purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. The structure and identity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Histone Demethylase Assay
The inhibitory activity of E67-2 against KIAA1718 can be determined using an in vitro histone demethylase assay. A commonly used method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
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Recombinant human KIAA1718 enzyme
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Biotinylated histone H3 peptide substrate (e.g., H3K9me2)
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E67-2 compound at various concentrations
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AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (e.g., H3K9me1 or H3K9me0)
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Streptavidin-coated donor beads
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2, 2 mM ascorbic acid, 0.01% BSA, 0.01% Tween-20)
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384-well microplate
Procedure:
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Compound Preparation: Prepare a serial dilution of E67-2 in DMSO and then dilute in assay buffer to the final desired concentrations.
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Enzyme and Substrate Preparation: Dilute the KIAA1718 enzyme and the biotinylated H3 peptide substrate to their working concentrations in the assay buffer.
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Reaction Initiation: In the 384-well plate, add the E67-2 solution, followed by the KIAA1718 enzyme. Pre-incubate for 15 minutes at room temperature.
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Start Reaction: Initiate the demethylation reaction by adding the biotinylated H3 peptide substrate.
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Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
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Reaction Termination and Detection: Stop the reaction by adding a solution containing the AlphaLISA acceptor beads and streptavidin-coated donor beads.
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Signal Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association. Read the AlphaLISA signal on a suitable plate reader.
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Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The inhibitory potency of E67-2 against KIAA1718 has been quantified, demonstrating its selectivity.
Table 2: Inhibitory Activity of E67-2
| Target Enzyme | IC50 (µM) | Assay Type | Reference |
| KIAA1718 (KDM7A) | 3.4 | In vitro demethylase assay | J. Mol. Biol. (2012) 416: 319-327 |
Conclusion
E67-2 is a valuable research tool for studying the biological roles of the KIAA1718 histone demethylase. Its well-defined chemical structure, selective inhibitory activity, and known mechanism of action make it a suitable probe for investigating the epigenetic regulation of gene expression and its implications in cellular processes such as neural differentiation. The experimental protocols provided herein offer a foundation for the synthesis and functional characterization of E67-2 and similar inhibitors in a research and drug development setting. Further studies may explore the in vivo efficacy and pharmacokinetic properties of E67-2 to assess its therapeutic potential.
